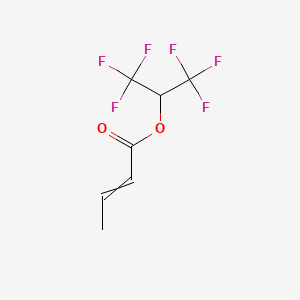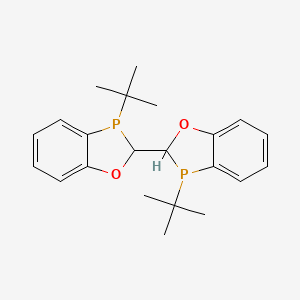
7-Methyl-1-naphthaleneboronicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-1-naphthaleneboronicacid: is an organic compound with the molecular formula C11H11BO2 and a molecular weight of 186.01484 g/mol . This compound is part of the boronic acid family, which is characterized by the presence of a boron atom bonded to an organic moiety and two hydroxyl groups. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1-naphthaleneboronicacid typically involves the reaction of 7-methyl-1-naphthylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: -78°C to room temperature
Reagents: 7-Methyl-1-naphthylmagnesium bromide, trimethyl borate, water for hydrolysis
Industrial Production Methods: Industrial production methods for boronic acids, including this compound, often involve large-scale Grignard reactions followed by hydrolysis. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-1-naphthaleneboronicacid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: The compound can undergo reduction reactions to form the corresponding borane.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or ethanol), temperature (80-100°C)
Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds
Oxidation: Alcohols or ketones
Reduction: Boranes
Scientific Research Applications
Chemistry: 7-Methyl-1-naphthaleneboronicacid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its ability to form stable carbon-carbon bonds makes it a key component in the manufacture of electronic materials and coatings .
Mechanism of Action
The mechanism of action of 7-Methyl-1-naphthaleneboronicacid in chemical reactions primarily involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired biaryl product .
Comparison with Similar Compounds
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling, but lacks the naphthalene ring structure.
2-Naphthaleneboronic Acid: Similar structure but without the methyl group at the 7-position.
4-Methylphenylboronic Acid: Contains a methyl group but lacks the naphthalene ring structure.
Uniqueness: 7-Methyl-1-naphthaleneboronicacid is unique due to its naphthalene ring structure with a methyl group at the 7-position, which can influence its reactivity and selectivity in chemical reactions. This structural feature can make it more suitable for specific synthetic applications compared to other boronic acids .
Properties
Molecular Formula |
C11H11BO2 |
|---|---|
Molecular Weight |
186.02 g/mol |
IUPAC Name |
(7-methylnaphthalen-1-yl)boronic acid |
InChI |
InChI=1S/C11H11BO2/c1-8-5-6-9-3-2-4-11(12(13)14)10(9)7-8/h2-7,13-14H,1H3 |
InChI Key |
LVSDXZZPFCDZIR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C=C(C=CC2=CC=C1)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



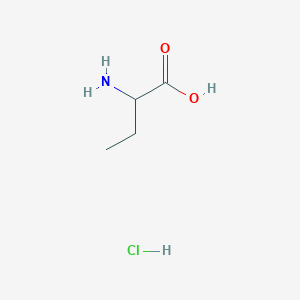
![1-(2-aminoacetyl)-N-[1-(2-carbamoylpyrrolidin-1-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B13386998.png)
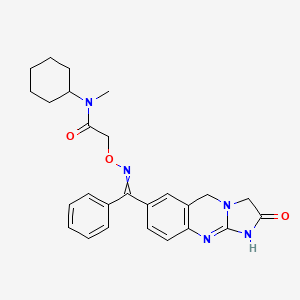
![3-{2-[(2-Tert-butyl-phenylaminooxalyl)-amino]-propionylamino}-4-oxo-5-(2,3,5,6-tetrafluoro-phenoxy)-pentanoic acid](/img/structure/B13387013.png)
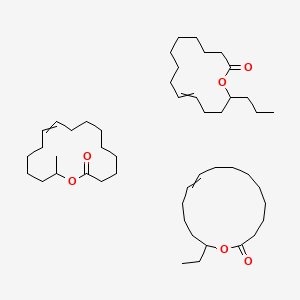
![(2S)-2-[(2S,3S)-2-{[(benzyloxy)carbonyl]amino}-3-methylpentanamido]-3-phenylpropanoic acid](/img/structure/B13387034.png)
![(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-[4-[2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate;hydrochloride](/img/structure/B13387045.png)
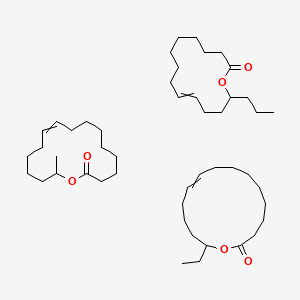
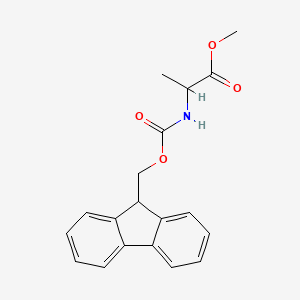
![1-[10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B13387055.png)
![tert-butyl N-[2-[4-(dimethylamino)phenyl]ethyl]-N-[5-(3-oxopent-1-enyl)-2,3-dihydro-1H-inden-1-yl]carbamate;4-[1-[2-[4-(dimethylamino)phenyl]ethylamino]-2,3-dihydro-1H-inden-5-yl]-1-hydroxybut-3-en-2-one;3-[1-[2-[4-(dimethylamino)phenyl]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2,3-dihydro-1H-inden-5-yl]prop-2-enoic acid](/img/structure/B13387061.png)
